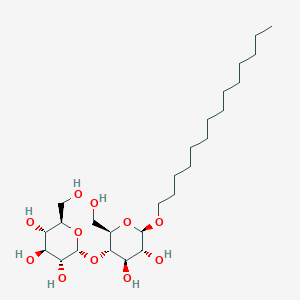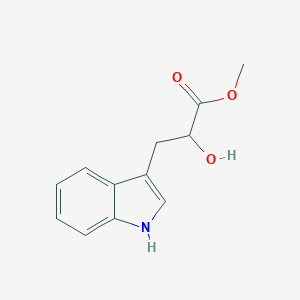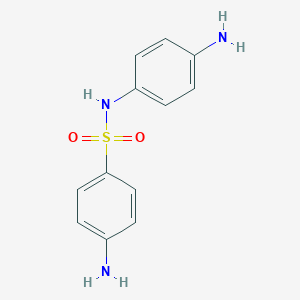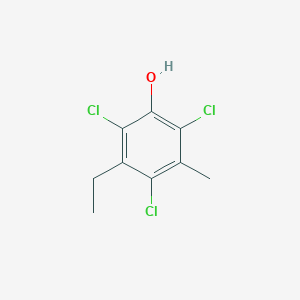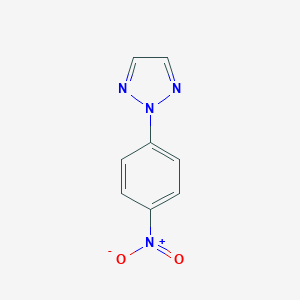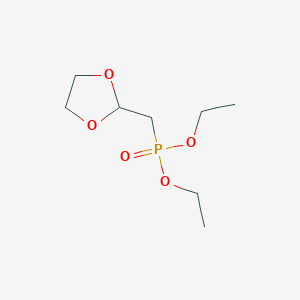
Diethyl ((1,3-dioxolan-2-yl)methyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl ((1,3-dioxolan-2-yl)methyl)phosphonate is an organophosphorus compound that features a phosphonate group attached to a dioxolane ring. This compound is of interest due to its potential applications in various fields, including organic synthesis and materials science. The presence of the dioxolane ring imparts unique chemical properties, making it a versatile intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl ((1,3-dioxolan-2-yl)methyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with a suitable dioxolane derivative under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the phosphonate ester.
Reaction of Diethyl Phosphite with Dioxolane Derivative:
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. The scalability of the synthesis is achieved through optimization of reaction conditions and the use of high-purity starting materials.
Chemical Reactions Analysis
Types of Reactions
Diethyl ((1,3-dioxolan-2-yl)methyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate ester to phosphine derivatives.
Substitution: The dioxolane ring can participate in nucleophilic substitution reactions, leading to the formation of new carbon-phosphorus bonds.
Common Reagents and Conditions
-
Oxidation
Reagents: Hydrogen peroxide, sodium periodate
Conditions: Aqueous or organic solvent, mild temperature (25-50°C)
Products: Phosphonic acid derivatives
-
Reduction
Reagents: Lithium aluminum hydride, sodium borohydride
Conditions: Anhydrous solvent (e.g., tetrahydrofuran), low temperature (0-25°C)
Products: Phosphine derivatives
-
Substitution
Reagents: Alkyl halides, nucleophiles (e.g., amines, thiols)
Conditions: Organic solvent (e.g., dichloromethane), room temperature
Products: Substituted phosphonate esters
Scientific Research Applications
Diethyl ((1,3-dioxolan-2-yl)methyl)phosphonate has a wide range of applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the development of advanced materials, such as flame retardants and plasticizers.
Biological Studies: It is employed in the study of enzyme inhibitors and as a probe for investigating biochemical pathways.
Medicinal Chemistry: The compound is explored for its potential as a drug candidate, particularly in the design of antiviral and anticancer agents.
Mechanism of Action
The mechanism of action of diethyl ((1,3-dioxolan-2-yl)methyl)phosphonate involves its interaction with specific molecular targets, such as enzymes and receptors. The phosphonate group can mimic the natural substrates of enzymes, leading to competitive inhibition. Additionally, the dioxolane ring can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Diethyl ((1,3-dioxolan-2-yl)methyl)phosphonate can be compared with other phosphonate esters and dioxolane derivatives:
Diethyl Phosphite: Lacks the dioxolane ring, making it less versatile in certain synthetic applications.
Dimethyl ((1,3-dioxolan-2-yl)methyl)phosphonate: Similar structure but with methyl groups instead of ethyl groups, which can affect solubility and reactivity.
Ethyl ((1,3-dioxolan-2-yl)methyl)phosphonate: Contains a single ethyl group, leading to different steric and electronic properties.
The uniqueness of this compound lies in its combination of the dioxolane ring and the diethyl phosphonate group, providing a balance of reactivity and stability that is advantageous in various chemical transformations.
Properties
IUPAC Name |
2-(diethoxyphosphorylmethyl)-1,3-dioxolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17O5P/c1-3-12-14(9,13-4-2)7-8-10-5-6-11-8/h8H,3-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSSAUZCHJFPHHE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1OCCO1)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17O5P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20516774 |
Source


|
| Record name | Diethyl [(1,3-dioxolan-2-yl)methyl]phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20516774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17053-09-7 |
Source


|
| Record name | Diethyl [(1,3-dioxolan-2-yl)methyl]phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20516774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
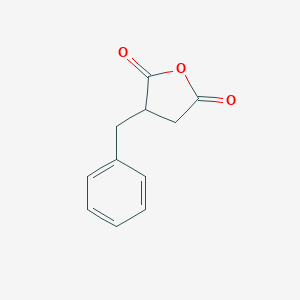
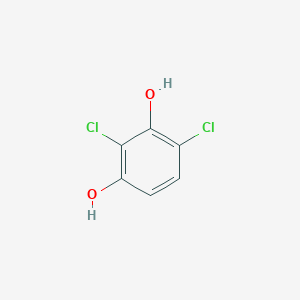
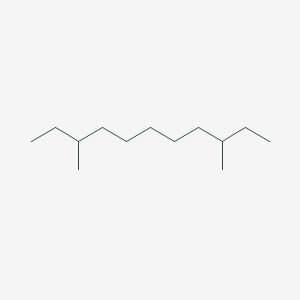
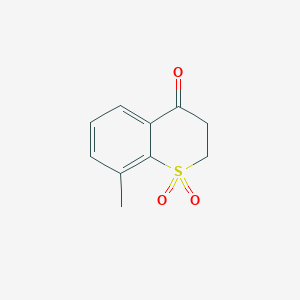
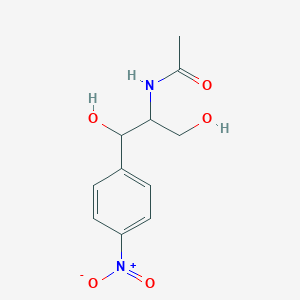
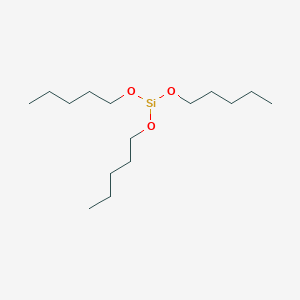
![Ethyl 6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B97744.png)

![2-[(2S,12bS)-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]butan-1-ol](/img/structure/B97750.png)
